molecular formula C16H19NO3 B5091805 6-[(3-ethylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid

6-[(3-ethylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid

Cat. No.: B5091805
M. Wt: 273.33 g/mol
InChI Key: LOJRHZKWIGIKBC-UHFFFAOYSA-N
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Description

6-[(3-ethylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is an organic compound with the molecular formula C16H19NO3 It is characterized by a cyclohexene ring substituted with an ethylanilino carbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-ethylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid typically involves the reaction of 3-ethylaniline with cyclohexene-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-[(3-ethylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethylanilino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-[(3-ethylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(3-ethylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(3-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid
  • 6-[(3-propylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid
  • 6-[(3-butylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid

Uniqueness

6-[(3-ethylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is unique due to the presence of the ethylanilino group, which imparts specific chemical and physical properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different alkyl substitutions.

Properties

IUPAC Name

6-[(3-ethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16(19)20/h3-7,10,13-14H,2,8-9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJRHZKWIGIKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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